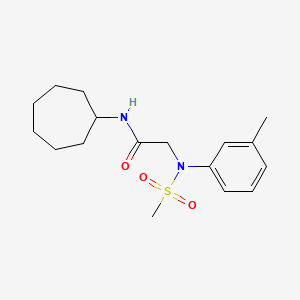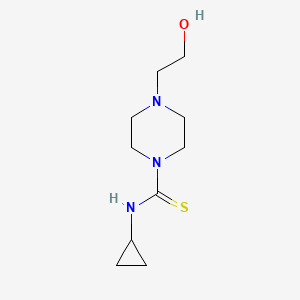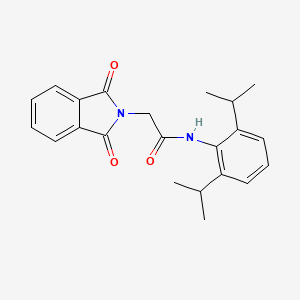
N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 7930, is a selective antagonist of the GABA-B receptor. It has been widely used in scientific research to study the role of GABA-B receptors in various physiological and pathological processes.
Mecanismo De Acción
N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 is a selective antagonist of the GABA-B receptor. The GABA-B receptor is a G protein-coupled receptor that is activated by the neurotransmitter GABA. Activation of the GABA-B receptor leads to the inhibition of neurotransmitter release and neuronal excitability. This compound 7930 blocks the binding of GABA to the GABA-B receptor, thereby preventing its activation and leading to the disinhibition of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
This compound 7930 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the striatum, which is thought to be involved in the regulation of reward and motivation. It has also been shown to decrease the release of glutamate in the hippocampus, which is involved in learning and memory. In addition, it has been shown to reduce the severity of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 in lab experiments is its selectivity for the GABA-B receptor. This allows researchers to specifically investigate the role of GABA-B receptors in various physiological and pathological processes. However, one limitation of using this compound 7930 is its low solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
For the use of N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 include the investigation of its role in neurodegenerative diseases and the development of more selective and potent GABA-B receptor antagonists.
Métodos De Síntesis
The synthesis of N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 involves several steps, including the reaction of 3-methylbenzaldehyde with cycloheptanone to form 3-methylcycloheptenone, which is then reacted with methylsulfonyl chloride to form 3-methylcycloheptenone methylsulfonate. The methylsulfonate is then reacted with glycine ethyl ester to form this compound.
Aplicaciones Científicas De Investigación
N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been widely used in scientific research to study the role of GABA-B receptors in various physiological and pathological processes. For example, it has been used to investigate the role of GABA-B receptors in pain modulation, anxiety, depression, addiction, and epilepsy. It has also been used to study the effects of GABA-B receptor activation on neurotransmitter release, neuronal excitability, and synaptic plasticity.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-8-7-11-16(12-14)19(23(2,21)22)13-17(20)18-15-9-5-3-4-6-10-15/h7-8,11-12,15H,3-6,9-10,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASOWLJEGYYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)



![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)

![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)

![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)

![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)